

Head-to-head comparison of different MADAM antibodies

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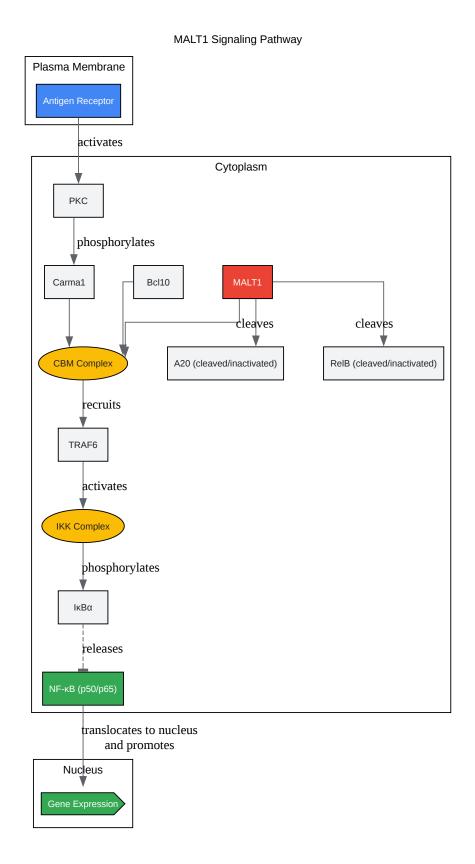
A Head-to-Head Comparison of Commercially Available Anti-MALT1 Antibodies

For researchers, scientists, and drug development professionals investigating the role of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), selecting the right antibody is critical for generating reliable and reproducible data. MALT1 is a key scaffold protein and paracaspase involved in NF-kB signaling pathways, making it a crucial target in immunology and cancer research. This guide provides an objective comparison of several commercially available anti-MALT1 antibodies, supported by experimental data where available, to aid in the selection of the most suitable antibody for your specific application.

Overview of MALT1 Signaling Pathway

MALT1 is a central component of the Carma-Bcl10-MALT1 (CBM) signalosome complex, which is essential for T-cell and B-cell receptor signaling. Upon antigen receptor stimulation, MALT1 is recruited to the CBM complex, leading to the activation of the IKK complex and subsequent activation of the canonical NF-kB pathway. MALT1's paracaspase activity also contributes to signaling by cleaving and inactivating negative regulators of NF-kB, such as A20 and RelB.





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Caption: MALT1 signaling cascade initiated by antigen receptor stimulation.



Comparison of Anti-MALT1 Antibodies

The following tables summarize the specifications and available performance data for several commercially available anti-MALT1 antibodies. The selection includes both monoclonal and polyclonal antibodies validated for various applications.

Table 1: General Antibody Specifications



Vendor	Catalog Number	Clone ID	Clonality	Host	Immunogen
Cell Signaling Technology	#2494	N/A	Polyclonal	Rabbit	Synthetic peptide correspondin g to the carboxy terminus of mouse and rat MALT1.[1]
Novus Biologicals	NBP3-32561	PSH02-31	Recombinant Monoclonal	Rabbit	Recombinant protein within Human MALT1 aa 1- 400 / 824.
Novus Biologicals	NBP2-29430	MT1/410	Monoclonal	Mouse	Human MALT1 recombinant fragment (aa701-808).
Thermo Fisher Scientific	MA5-57057	24GB440	Recombinant Monoclonal	Rabbit	A synthesized peptide derived from human MALT1 (aa 1-60).[3]
FineTest	FNab04959	7A10	Monoclonal	Mouse	Mucosa associated lymphoid tissue lymphoma translocation gene 1.



Bio-Rad VMA00038 50	Monoclonal	Mouse	Not specified. [4]
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Table 2: Application-Specific Performance - Western Blot (WB)

Antibody (Vendor, Cat#)	Validated Species	Recommended Dilution	Observed Band (kDa)	Notes
Cell Signaling Technology, #2494	Human, Mouse, Rat	1:1000	~92	Detects endogenous levels of total MALT1 protein. [1][5]
Novus Biologicals, NBP3-32561	Human, Mouse, Rat	1:1000-1:5000	~92	Validation data available on vendor website.
Novus Biologicals, NBP2-29430	Human	1-2 μg/mL	~105 (in HeLa)	Simple Western validated.
Thermo Fisher Scientific, MA5- 57057	Human	Not specified	~92	Validation data in multiple cell lines available.[3]
FineTest, FNab04959	Human	1:500-1:2000	~90	Validation data in HeLa cells available.
Bio-Rad, VMA00038	Human	1:2000	~92	Recognizes both MALT1 and the MALT1-API2 fusion protein.[4]

Table 3: Application-Specific Performance - Immunohistochemistry (IHC)



Antibody (Vendor, Cat#)	Validated Species	Recommended Dilution	Tissue/Stainin g Pattern	Notes
Novus Biologicals, NBP3-32561	Human	1:200	Paraffin- embedded human colon tissue.	Validation image available on vendor website.
Novus Biologicals, NBP2-29430	Human	1-2 μg/mL	Paraffin- embedded human tonsil.[6]	Requires heat- induced epitope retrieval.
Bio-Rad, VMA00038	Human	Not specified	Paraffin- embedded human tonsil.[4]	Validation image available.

Table 4: Application-Specific Performance - Immunoprecipitation (IP) and Flow Cytometry (FC)

Antibody (Vendor, Cat#)	Application	Validated Species	Recommended Dilution	Notes
Cell Signaling Technology, #2494	IP	Human, Mouse, Rat	Not specified	Validated for IP. [1][7]
Thermo Fisher Scientific, MA5- 57057	FC	Human	1:2000	Validation data in HepG2 cells available.[3]
Bio-Rad, VMA00038	IP	Human	2.5 μg	Validation data in HEK293 lysate available.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these antibodies. Below are general protocols for key experiments. Researchers should always refer to the specific antibody datasheet for optimal, lot-specific conditions.



Western Blotting Protocol

- Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
- Gel Electrophoresis: Load 20-30 μg of protein per lane on an SDS-PAGE gel.
- Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
- Primary Antibody Incubation: Incubate the membrane with the anti-MALT1 antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

Immunohistochemistry (IHC-P) Protocol

- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based (pH 6.0) or Tris-EDTA (pH 9.0) buffer as recommended by the antibody datasheet.
- Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and block non-specific binding with a serum-based blocking solution.
- Primary Antibody Incubation: Incubate sections with the anti-MALT1 antibody at the recommended dilution overnight at 4°C in a humidified chamber.
- Washing: Wash sections with PBS or TBS.



- Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or an HRP-polymer-based detection system.
- Staining: Develop the signal with a DAB substrate kit and counterstain with hematoxylin.
- Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

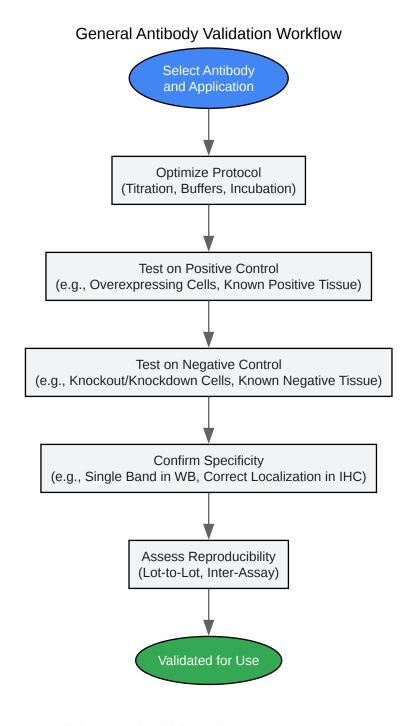
Immunoprecipitation (IP) Protocol

- Lysate Preparation: Prepare a non-denaturing cell lysate (e.g., using a Triton X-100 based buffer). Pre-clear the lysate with Protein A/G beads.
- Antibody Incubation: Incubate 500 μ g to 1 mg of pre-cleared lysate with 1-5 μ g of the anti-MALT1 antibody for 2-4 hours or overnight at 4°C with gentle rotation.
- Immune Complex Capture: Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
- Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove nonspecific binding.
- Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
- Analysis: Analyze the eluate by Western Blotting.

Experimental Workflow for Antibody Validation

A systematic workflow is essential to validate the performance of an antibody in a specific application.





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Caption: A stepwise workflow for validating an antibody for a specific application.

Conclusion

The choice of an anti-MALT1 antibody will depend on the specific application and the species being studied. For Western Blotting, several antibodies show good performance with a band at



the expected molecular weight. For Immunohistochemistry, clones such as MT1/410 and PSH02-31 have supporting data in human tissues. For Immunoprecipitation and Flow Cytometry, fewer antibodies have readily available validation data, and thus, more in-house validation may be required. Researchers should carefully review the datasheets and any available publications to select the antibody best suited for their experimental needs and perform their own validation to ensure reliable and reproducible results.

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